1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide is a synthetic organic compound that features a cyclopropane ring substituted with a carboxamide group, a fluorophenyl group, and a furan-thiophene ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.
Attachment of the Furan-Thiophene Ethyl Chain: This can be done through a series of coupling reactions, such as Suzuki or Heck coupling, to link the furan and thiophene rings to the ethyl chain.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like carbodiimides or amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carboxamide group may yield the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide: Similar structure with a chlorine atom instead of fluorine.
1-(4-bromophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide may impart unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2S/c21-15-7-5-14(6-8-15)20(9-10-20)19(23)22-13-16(17-3-1-11-24-17)18-4-2-12-25-18/h1-8,11-12,16H,9-10,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULPEDJDUYRYEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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